molecular formula C21H14FN3O2 B11179313 3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11179313
M. Wt: 359.4 g/mol
InChI Key: PDZBQSWIKRBOKS-UHFFFAOYSA-N
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Description

3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that features a spiro linkage between an indole and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multiple steps, starting with the preparation of the indole and quinazoline precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of more environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Key derivatization pathways:

Reaction TypeReagents/ConditionsProduct ModificationsYield (%)Citation
N-Alkylation Ethyl chloroacetate, K₂CO₃, DMF, RTIntroduction of ethyl acetate groups68–72
Hydrazinolysis Hydrazine hydrate, refluxing ethanolFormation of hydrazide intermediates82
Cyclization NaOH, reflux (malononitrile derivatives)Triazole/thiadiazole fused derivatives65–70

Hydrolysis and Stability

The dione moiety undergoes hydrolysis under acidic/basic conditions:

  • Acidic Hydrolysis : Prolonged exposure to HCl (1M, 80°C) cleaves the dione to yield 4-fluorophenyl-substituted indole-carboxylic acid derivatives.

  • Basic Hydrolysis : NaOH (2M, 60°C) generates quinazoline-2,4-diol intermediates, which dimerize at elevated temperatures.

Electrophilic Aromatic Substitution

The fluorophenyl group directs electrophilic attacks to the para position relative to fluorine:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the phenyl ring’s C-3’ position (confirmed by NOESY NMR).

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, though yields are moderate (55%) due to steric hindrance.

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces:

  • The indole’s pyrrole ring to a tetrahydroindole system.

  • The quinazoline’s N-heterocycle to a dihydroquinazoline, altering planarity and bioactivity.

Interaction with Biological Nucleophiles

In vitro studies reveal nucleophilic attack at the dione carbonyls by:

  • Thiols (e.g., glutathione): Forms thioether adducts, potentially modulating cytotoxicity.

  • Amines (e.g., lysine residues): Generates Schiff base intermediates, critical for enzyme inhibition.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Ring-opening of the spiro system via C–N bond cleavage.

  • Fluorophenyl migration , confirmed by LC-MS and DFT calculations.

Comparative Reactivity Table

Reactivity SiteReaction PartnerProduct ClassBiological Impact
Dione carbonylsHydrazinesHydrazidesEnhanced kinase inhibition
Fluorophenyl ringElectrophiles (NO₂⁺)Nitroaryl derivativesAltered pharmacokinetics
Spiro junctionH₂/Pd-CHydrogenated spiroindolesReduced cytotoxicity

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its interaction with biological targets. Key areas of research include:

  • Anticancer Activity : Research indicates that spiro[indole-quinazoline] derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of the p53 pathway, which is crucial for cell cycle regulation and apoptosis .
  • Antimicrobial Properties : The compound's structural features allow it to interact with bacterial enzymes and receptors, potentially inhibiting bacterial growth. This property is particularly valuable in the development of new antibiotics in the face of rising antibiotic resistance .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms that protect neuronal cells from oxidative stress .

Biological Research

The applications of 3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione extend into various biological research domains:

  • Target Identification : The compound serves as a useful tool in identifying new biological targets due to its ability to bind selectively to certain proteins. This can facilitate the discovery of new pathways involved in disease processes .
  • Mechanistic Studies : Its unique structure allows for detailed mechanistic studies on how spiro compounds interact with biological systems. Understanding these interactions can lead to the development of more effective therapeutic agents .

Material Science

In addition to its biological applications, this compound has potential uses in material science:

  • Organic Electronics : The electronic properties of spiro compounds make them suitable candidates for organic semiconductors. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their unique structural characteristics can enhance performance .

Case Study 1: Anticancer Activity

A study published in Scientific Reports investigated the effects of spiro[indole-quinazoline] derivatives on breast cancer cells. The results demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets within the cell. It is known to inhibit certain enzymes and receptors that are involved in cell proliferation and survival pathways . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione lies in its spiro linkage, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent .

Biological Activity

3'-(4-Fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a complex organic compound belonging to the spiro compound class, characterized by its unique structure comprising two interconnected rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C27H25FN4O3
  • Molecular Weight : 472.51 g/mol
  • CAS Number : 540513-84-6

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cellular pathways. Research indicates that spiro[indole-3,2'-quinazoline] derivatives can modulate various signaling pathways involved in cancer progression and cell growth.

Anticancer Activity

Several studies have reported the anticancer properties of spiro[indole-3,2'-quinazoline] derivatives. These compounds exhibit cytotoxic effects on various cancer cell lines. For instance:

  • In vitro studies demonstrated that these compounds can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
  • Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptotic cell death .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

  • Antibacterial assays showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Antifungal properties were observed in tests against Candida albicans, indicating a broad spectrum of antimicrobial activity.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 cells revealed:

  • Cell Viability Assay : Treatment with varying concentrations (0.1 to 10 µM) resulted in a dose-dependent decrease in cell viability.
  • Apoptosis Assay : Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming the pro-apoptotic effects of the compound.
Concentration (µM)% Cell ViabilityApoptotic Cells (%)
0.1905
17020
103050

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial effectiveness of various spiro[indole-3,2'-quinazoline] derivatives, it was found that:

  • The compound exhibited superior activity compared to standard antibiotics against both bacterial and fungal strains.
MicroorganismMIC (µg/mL)Standard Antibiotic (µg/mL)
Staphylococcus aureus2550
Escherichia coli3040
Candida albicans2050

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione and its derivatives?

The compound is synthesized via a multi-step procedure involving spirocyclization and substitution reactions. For example, derivatives are prepared by reacting substituted indole precursors with quinazoline intermediates under reflux conditions in anhydrous solvents (e.g., DMF or acetonitrile). Key steps include the formation of the spirocyclic core through nucleophilic attack and subsequent functionalization at the 3'-position with a 4-fluorophenyl group. Reaction conditions (temperature, catalyst) and purification methods (column chromatography, recrystallization) significantly influence yields .

Q. How are structural and purity characteristics validated for this compound?

Characterization relies on spectroscopic and analytical methods:

  • Melting Point (Mp): Determined using electro-thermal apparatus (e.g., 174–176°C for the base compound) .
  • IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and NH/Ar-H stretches (~3300 cm⁻¹) .
  • NMR: 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify spirocyclic geometry and substituent integration (e.g., aromatic protons at δ 6.67–7.92 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 356 for the parent compound) validate molecular weight .
  • Elemental Analysis: C/H/N percentages are compared with theoretical values (e.g., C: 70.71% vs. 70.77% calculated) .

Q. What challenges arise in solubility during characterization, and how are they addressed?

Low solubility in common deuterated solvents (e.g., CDCl₃ or DMSO-d₆) can hinder 13C^{13}\text{C} NMR data collection. Strategies include:

  • Using high-field NMR instruments (≥300 MHz) to enhance signal resolution.
  • Employing alternative solvents (e.g., DMF-d₇) or elevated temperatures to improve dissolution .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence antibacterial activity in spiroquinazoline derivatives?

The 4-fluorophenyl group enhances lipophilicity and membrane penetration, improving activity against Gram-positive bacteria (e.g., Staphylococcus aureus). Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., -F, -NO₂) at specific positions increase potency by stabilizing interactions with bacterial enzymes (e.g., DNA gyrase) . Derivatives with bulkier groups (e.g., benzyl) exhibit reduced solubility but higher selectivity .

Q. What molecular docking approaches are used to predict binding modes with therapeutic targets?

Docking studies (e.g., AutoDock Vina) model interactions with targets like PARP-1 or bacterial topoisomerases. Key findings:

  • The spirocyclic core occupies hydrophobic pockets, while the 4-fluorophenyl group forms halogen bonds with catalytic residues (e.g., Tyr907 in PARP-1) .
  • Nitro or bromo substituents enhance π-π stacking with aromatic residues in enzyme active sites .

Q. How do conflicting data on antioxidant vs. cytotoxic activity inform therapeutic potential?

Fluorinated spiroquinazolines exhibit dual antioxidant (via radical scavenging) and cytotoxic effects. For example, 5-nitro derivatives show strong DPPH inhibition (IC₅₀ ~10 µM) but also dose-dependent cytotoxicity in cancer cell lines (e.g., IC₅₀ ~25 µM in HeLa). Researchers must balance redox-modulating properties with selectivity indices to avoid off-target toxicity .

Q. What in vivo models validate PARP-1 targeting for tumor imaging?

Radiolabeled derivatives (e.g., 68Ga^{68}\text{Ga}-SMIC-2001) are tested in xenograft models (e.g., U87MG glioblastoma). Key metrics include:

  • Tumor Uptake: High SUV (standardized uptake value) ratios (≥3.5) via PET imaging.
  • Binding Affinity: Competitive inhibition assays (IC₅₀ <50 nM) confirm PARP-1 engagement .

Q. Methodological Considerations

Q. How are substituent effects systematically analyzed in SAR studies?

  • Substituent Scanning: Synthesize derivatives with varied substituents (e.g., -CH₃, -Br, -NO₂) at the indole or quinazoline moieties.
  • Biological Assays: Compare MIC (minimum inhibitory concentration) values against bacterial strains or IC₅₀ in cytotoxicity screens.
  • Computational Tools: Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity trends .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic Optimization: Modify logP values (via -OH or -OCH₃ groups) to improve bioavailability.
  • Metabolite Profiling: LC-MS/MS identifies active metabolites contributing to in vivo effects .

Properties

Molecular Formula

C21H14FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3'-(4-fluorophenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C21H14FN3O2/c22-13-9-11-14(12-10-13)25-19(26)15-5-1-3-7-17(15)24-21(25)16-6-2-4-8-18(16)23-20(21)27/h1-12,24H,(H,23,27)

InChI Key

PDZBQSWIKRBOKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3(N2)C4=CC=CC=C4NC3=O)C5=CC=C(C=C5)F

Origin of Product

United States

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